benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate
Overview
Description
Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate: is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate typically involves the reaction of benzyl chloroformate with (1R,3S)-3-aminocyclopentanol in the presence of a base such as triethylamine. The resulting benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate
- Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate sulfate
Uniqueness: Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate is unique due to its oxalate salt form, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and can lead to different applications and properties .
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.C2H2O4/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;3-1(4)2(5)6/h1-5,11-12H,6-9,14H2,(H,15,16);(H,3,4)(H,5,6)/t11-,12+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZADXFZPBXGCF-ZVWHLABXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.